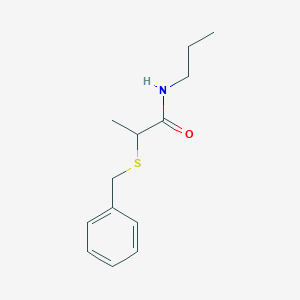![molecular formula C18H21FN2O3S B297020 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the cysteine residue of EGFR (epidermal growth factor receptor) and its mutant forms. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression and mutation of EGFR have been linked to various types of cancers, including non-small cell lung cancer, head and neck cancer, and breast cancer. FIIN-3 is a promising candidate for cancer therapy due to its high specificity and potency towards EGFR.
Mechanism of Action
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide targets the cysteine residue of EGFR and its mutant forms, which is essential for the activation of EGFR. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide irreversibly binds to the cysteine residue, thereby inhibiting the activation of EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide is a highly specific and potent inhibitor of EGFR and its mutant forms. This makes it an ideal candidate for cancer therapy. However, 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has some limitations in lab experiments. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide is not soluble in water, which makes it difficult to administer in vivo. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide also has a short half-life, which limits its efficacy in vivo.
Future Directions
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Future research should focus on developing more soluble and stable analogs of 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide. In addition, the combination of 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of biomarkers that can predict the response of cancer cells to 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide should be investigated.
Synthesis Methods
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process. The first step involves the preparation of 2-chloro-N-(4-isopropylphenyl)acetamide, which is then reacted with 3-fluoro(methylsulfonyl)aniline to yield 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential use in cancer therapy. Studies have shown that 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide inhibits the growth of cancer cells in vitro and in vivo. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has been shown to be effective against various types of cancer, including non-small cell lung cancer, head and neck cancer, and breast cancer. 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide has also been shown to be effective against EGFR mutant forms that are resistant to other EGFR inhibitors, such as gefitinib and erlotinib.
properties
Molecular Formula |
C18H21FN2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H21FN2O3S/c1-13(2)14-7-9-16(10-8-14)20-18(22)12-21(25(3,23)24)17-6-4-5-15(19)11-17/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
WMKDTRLACDJHSQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B296938.png)
![4-methoxy-3-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296939.png)
![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296947.png)
![N-[4-(acetylamino)phenyl]-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B296949.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296953.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B296955.png)
![N-ethyl-2-[4-iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B296956.png)
![N-butyl-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296957.png)
![N-[4-(acetylamino)phenyl]-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296958.png)
![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclopentylacetamide](/img/structure/B296959.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B296960.png)
![N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B296962.png)